molecular formula C20H21N3O3S2 B11176820 2-[(4-methylphenyl)sulfonyl]-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

2-[(4-methylphenyl)sulfonyl]-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11176820
M. Wt: 415.5 g/mol
InChI Key: OOEVXSNIUUOPOM-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)sulfonyl]-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound known for its diverse applications in scientific research This compound is characterized by its unique structure, which includes a sulfonyl group, a thiadiazole ring, and a phenylpropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)sulfonyl]-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the sulfonyl and acetamide groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)sulfonyl]-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound

Scientific Research Applications

2-[(4-methylphenyl)sulfonyl]-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)sulfonyl]-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes and proteins involved in microbial growth and inflammation. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins. Additionally, its antimicrobial activity may result from disrupting bacterial cell membranes or interfering with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylsulfonylphenyl)indole derivatives: Known for their antimicrobial and anti-inflammatory activities.

    N-[5-(4-methylphenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate: Exhibits similar structural features and potential biological activities.

Uniqueness

2-[(4-methylphenyl)sulfonyl]-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide stands out due to its unique combination of a sulfonyl group, thiadiazole ring, and phenylpropyl side chain

Properties

Molecular Formula

C20H21N3O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C20H21N3O3S2/c1-15-10-12-17(13-11-15)28(25,26)14-18(24)21-20-23-22-19(27-20)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,10-13H,5,8-9,14H2,1H3,(H,21,23,24)

InChI Key

OOEVXSNIUUOPOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(S2)CCCC3=CC=CC=C3

Origin of Product

United States

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